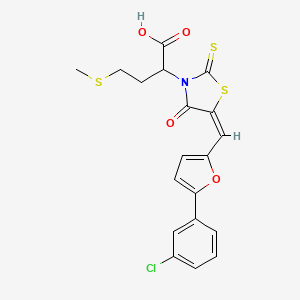

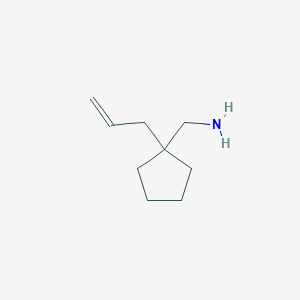

![molecular formula C19H20Cl2N6O B3010364 3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide CAS No. 2309258-90-8](/img/structure/B3010364.png)

3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a dichlorophenyl group, a methyl group, a triazolo[4,3-b]pyridazine ring, and an azetidine ring . Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .

Molecular Structure Analysis

Triazoles have a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The exact molecular structure of this compound would require more specific information or computational chemistry techniques to determine.Scientific Research Applications

Anticancer Activity

Compounds with the [1,2,4]triazolo[4,3-b]pyridazine moiety have been synthesized and studied for their potential anticancer properties. They have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives of this class have been effective against human colon cancer cell lines, indicating the compound’s potential as a therapeutic agent in cancer treatment .

Antibacterial Properties

The triazolo[4,3-b]pyridazine derivatives have also been explored for their antibacterial activities. Research indicates that these compounds can be potent against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting their use in developing new antibacterial drugs .

Enzyme Inhibition

These derivatives are known to inhibit various enzymes, which is crucial in the treatment of diseases like cancer and neurodegenerative disorders. They have been studied as carbonic anhydrase inhibitors, cholinesterase inhibitors, and more, providing a pathway for the development of enzyme-targeted therapies .

Anti-Inflammatory and Analgesic Effects

Compounds with the triazolo[4,3-b]pyridazine scaffold have been associated with anti-inflammatory and analgesic activities. This suggests their possible application in the treatment of chronic pain and inflammatory diseases .

Antioxidant Potential

The antioxidant properties of triazolo[4,3-b]pyridazine derivatives have been noted in scientific studies. These compounds can act as free radical scavengers, which is beneficial in preventing oxidative stress-related diseases .

Mechanism of Action

Target of Action

It’s known that triazole compounds, which this molecule contains, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole derivatives have been shown to exhibit a wide range of biological and pharmacological activities . They can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Triazole derivatives have been found to exhibit promising cytotoxic activities through egfr and parp-1 inhibitions with apoptosis-induction in cancer cells . This suggests that the compound may affect pathways related to cell growth and survival.

Pharmacokinetics

Triazole compounds are commonly used in medicinal chemistry due to their excellent therapeutic index . This suggests that they may have favorable pharmacokinetic properties.

Result of Action

Given the biological activities associated with triazole derivatives, it can be inferred that this compound may have potential therapeutic effects, such as antimicrobial, antioxidant, and antiviral activities .

Action Environment

The synthesis of triazole derivatives has been studied under various conditions, including classical and “green chemistry” conditions involving ultrasound chemistry and mechanochemistry . This suggests that the compound’s synthesis and action may be influenced by environmental factors.

properties

IUPAC Name |

3-(2,6-dichlorophenyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N6O/c1-12-22-23-17-7-8-18(24-27(12)17)26-10-13(11-26)25(2)19(28)9-6-14-15(20)4-3-5-16(14)21/h3-5,7-8,13H,6,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJLPLHFCMLMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CCC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B3010282.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B3010285.png)

![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3010287.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3010299.png)

![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)